molecular formula C21H21N3O2S B14983697 3-methyl-4-{2-[(2-methylbenzyl)oxy]phenyl}-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

3-methyl-4-{2-[(2-methylbenzyl)oxy]phenyl}-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

Cat. No.: B14983697
M. Wt: 379.5 g/mol
InChI Key: BLUFAWOUWPMCPF-UHFFFAOYSA-N
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Description

3-METHYL-4-{2-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo-thiazepine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-{2-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step reactions. One common method includes the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with aromatic aldehydes, followed by cyclization and thiazepine ring formation . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-{2-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.

Scientific Research Applications

3-METHYL-4-{2-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHYL-4-{2-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-4-{2-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE stands out due to its unique structural features and the potential for diverse pharmacological activities. Its combination of pyrazole and thiazepine rings provides a versatile scaffold for developing new therapeutic agents.

Properties

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

3-methyl-4-[2-[(2-methylphenyl)methoxy]phenyl]-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C21H21N3O2S/c1-13-7-3-4-8-15(13)11-26-17-10-6-5-9-16(17)20-19-14(2)23-24-21(19)22-18(25)12-27-20/h3-10,20H,11-12H2,1-2H3,(H2,22,23,24,25)

InChI Key

BLUFAWOUWPMCPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC=C2C3C4=C(NN=C4NC(=O)CS3)C

Origin of Product

United States

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